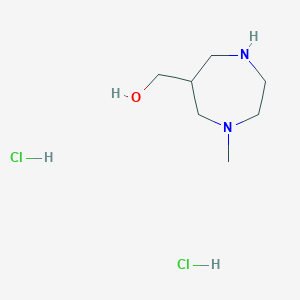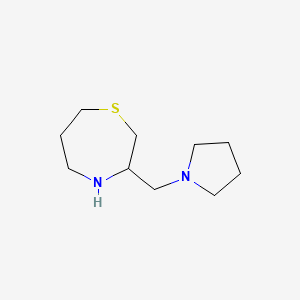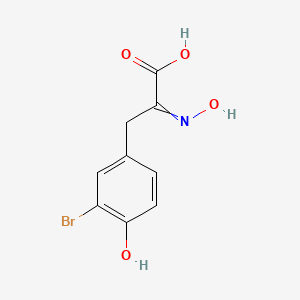
(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidine compounds are known for their versatility in chemical reactions . They can undergo various transformations, including functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Piperidine derivatives have been reported to display antiviral activities, particularly as HIV reverse transcriptase inhibitors. Compounds with a piperidine moiety have shown promising results in inhibiting viral replication .
Synthetic Intermediate
Piperidine-based compounds are often used as intermediates in the synthesis of more complex molecules. They can undergo various reactions, such as quenching with aqueous HCl, to yield pharmacologically active products .
Antioxidant Properties
Naturally occurring piperidine compounds like piperine exhibit powerful antioxidant action due to their ability to hinder free radicals. This suggests that similar compounds could also possess antioxidant capabilities .
Anti-inflammatory Effects
Some piperidine derivatives have been shown to prevent pyroptotic cell death and decrease pro-inflammatory cytokines like IL-1β, indicating potential anti-inflammatory applications .
Antimicrobial Agents
Benzimidazolone-containing piperidine nucleus is a part of bioactive heterocyclic compounds with diverse biological and clinical applications, including antimicrobial activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQDSVNOBKUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)




![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)


![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)